Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl thioglycolate with 2-bromoacinnamates in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfamoyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Peroxides and peroxyacids are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate
- Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a chloro and sulfamoyl group makes it particularly versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C6H6ClNO4S2 |
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Molecular Weight |
255.7 g/mol |
IUPAC Name |
methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate |
InChI |
InChI=1S/C6H6ClNO4S2/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3,(H2,8,10,11) |
InChI Key |
JUILOGPRCMTAMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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